molecular formula C18H17N3O2S B2739005 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide CAS No. 922457-39-4

2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Cat. No.: B2739005
CAS No.: 922457-39-4
M. Wt: 339.41
InChI Key: HPQLQBGNUXLUBD-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound is strategically designed for researchers investigating novel glucokinase activators (GKAs) for the potential treatment of type 2 diabetes and other metabolic disorders . Activating glucokinase, a key enzyme in regulating glucose homeostasis, represents a promising therapeutic strategy for managing hyperglycemia . The molecular structure of this reagent, which features a pyridinyl-thiazole acetamide core, is characteristic of compounds explored for their potential to enhance glucose metabolism and improve insulin sensitivity . Its core scaffold is related to privileged structures in pharmacology, making it a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-24-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQLQBGNUXLUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyphenylamine with acetic anhydride to form the ethoxyphenylacetamide intermediate.

    Formation of the Pyridinyl Intermediate: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with thioamide to form the pyridinylthiazole intermediate.

    Coupling Reaction: The final step involves the coupling of the ethoxyphenylacetamide intermediate with the pyridinylthiazole intermediate under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has been investigated for its efficacy against various cancer cell lines:

  • Breast Cancer : A thiazole-pyridine hybrid similar to this compound demonstrated significant anti-breast cancer activity with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil (IC50 6.14 μM) .
  • Mechanism of Action : The anticancer effects are attributed to the ability of the compound to inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling proteins involved in cell survival and growth .

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been extensively studied. Compounds with structural similarities to 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide have shown promising results in seizure models:

  • Seizure Models : Analogues have been tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, showing effective protection rates ranging from 33% to 100% .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances anticonvulsant activity, suggesting that modifications to the structure could lead to more potent derivatives .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of thiazole-pyridine hybrids, one compound exhibited remarkable cytotoxicity against HT29 colorectal cancer cells with an IC50 of 2.01 µM. The study indicated that the presence of specific substituents on the thiazole ring could enhance the biological activity, providing insights into optimizing drug design .

Case Study 2: Anticonvulsant Activity

A recent investigation into a new series of thiazole-linked compounds revealed that one derivative showed a median effective dose (ED50) of 18.4 mg/kg in PTZ-induced seizures. This study emphasized the importance of structural modifications in enhancing anticonvulsant properties and suggested further exploration into similar compounds for therapeutic use .

Summary Table of Applications

Application TypeSpecific ActivityNotable Findings
AnticancerCytotoxicity against various cancer cell linesIC50 values as low as 5.71 μM for breast cancer
AnticonvulsantProtection in seizure models (MES & PTZ)ED50 values around 18.4 mg/kg for effective seizure control

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The 4-ethoxyphenyl group distinguishes the target compound from analogs with methoxy, chloro, or fluoro substituents. For instance:

  • N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) : Contains a 4-methoxyphenyl group instead of ethoxy, resulting in a lower molecular weight (408.52 vs. ~421.5 estimated for the target compound) and higher melting point (281–282°C) .
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) : A chloro substituent increases molecular weight (426.96) and reduces polarity compared to ethoxy .
Table 1: Substituent Effects on Key Properties
Compound Name Substituent Melting Point (°C) Molecular Weight Yield (%) Reference
Target Compound (Hypothetical) 4-Ethoxyphenyl ~421.5
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl)thiazol-2-yl)acetamide 4-Methoxyphenyl 379.44
Compound 14 4-Chlorophenyl 282–283 426.96 79
Compound 15 4-Fluorophenyl 269–270 410.51 72

Thiazole Core Modifications

The pyridin-4-yl group on the thiazole ring contrasts with pyridin-3-yl or phenyl-substituted analogs:

  • 2-(2-Chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide : A direct analog with a 2-chlorophenyl group instead of 4-ethoxyphenyl; CAS 692869-98-0, molecular weight ~373.84 .

Hybrid Structures with Additional Moieties

  • Triazole-thiazole hybrids (e.g., 11c ): Incorporation of a triazole ring introduces additional hydrogen-bonding sites, unlike the simpler acetamide-thiazole backbone of the target compound .

Analytical Characterization

  • Elemental analysis : Close agreement between calculated and observed values (e.g., C, H, N) confirms purity in analogs like 14 (C: 59.67%, H: 5.23%, N: 12.66%) .
  • Spectroscopy : $^1$H NMR and IR data for coumarin-thiazole hybrids (e.g., 5 ) validate structural integrity .

Key Research Findings and Implications

  • Bioactivity trends : Piperazine-containing analogs (e.g., 14–18 ) show promise as MMP inhibitors, suggesting the target compound’s ethoxy group may modulate enzyme binding .

Biological Activity

2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • An ethoxyphenyl group
  • A pyridinyl moiety
  • A thiazole ring

These structural components contribute to its biological activity and potential applications in medicinal chemistry. The presence of the thiazole and pyridine rings is particularly significant, as derivatives of these structures have been associated with various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

The mechanism of action for this compound involves its interaction with specific biological targets. It is believed to modulate the activity of enzymes or receptors implicated in disease processes. For instance, studies suggest that similar compounds can inhibit cyclooxygenase enzymes and exhibit neuroprotective effects against Alzheimer's disease.

Antimicrobial Effects

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria .

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Cytotoxicity and Anti-Cancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 liver cancer cells, leading to G2/M cell cycle arrest . The IC50 values for related compounds indicate promising anti-cancer potential.

Compound IC50 (µM) Effect
Compound 270.62 ± 0.34Cytotoxicity against HepG2
Sorafenib1.62 ± 0.27Comparative standard

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of thiazole derivatives, revealing that certain analogs exhibited strong bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of structural features in enhancing antimicrobial potency .
  • Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of thiazole-containing compounds on cancer cells. The findings indicated that these compounds could effectively induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment .
  • Mechanistic Studies : Mechanistic evaluations using molecular docking and binding affinity assays have provided insights into how this compound interacts with target proteins involved in disease pathways, further supporting its therapeutic applications.

Q & A

Basic: What are the key considerations in designing a synthesis route for 2-(4-ethoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with precursor preparation (e.g., thiazole and pyridine intermediates), followed by coupling reactions. Key steps include:

  • Thiazole ring formation : 2-Aminothiazole derivatives can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thioureas .
  • Acetamide coupling : Reacting the thiazole intermediate with 2-(4-ethoxyphenyl)acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity, while bases like triethylamine neutralize byproducts .
  • Purification : Column chromatography or recrystallization from ethanol ensures purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during coupling reactions minimizes side reactions .
  • Catalyst selection : Triethylamine or DMAP accelerates acylation, reducing reaction time .
  • Solvent screening : Dichloromethane or acetone balances solubility and reaction kinetics .
  • In-situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .
  • Post-synthesis treatment : Cold ethanol washes remove unreacted precursors, improving purity .

Basic: What spectroscopic techniques are essential for characterization?

Answer:
Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity (e.g., acetamide carbonyl at ~170 ppm) .
  • IR spectroscopy : Peaks at ~1650–1700 cm1^{-1} validate amide C=O bonds .
  • Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+^+ at m/z 380.2) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .

Basic: What in vitro assays evaluate biological activity?

Answer:
Recommended assays:

  • Enzyme inhibition : Measure IC50_{50} via fluorometric or colorimetric assays (e.g., caspase-3 for apoptosis studies) .
  • Antimicrobial screening : Broth microdilution determines MICs against S. aureus or C. albicans .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., A549) assesses selective toxicity .
  • Receptor binding : Radioligand assays quantify affinity for targets like mGluR5 .

Advanced: How do electron-withdrawing substituents affect biological activity?

Answer:
Substituent effects are evaluated via:

  • QSAR modeling : Correlates logP, Hammett constants (σ), and bioactivity. Halogens (e.g., -Cl) enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Comparative SAR : Para-substituted electron-withdrawing groups (e.g., -NO2_2) on phenyl rings improve enzyme inhibition (e.g., α-glucosidase IC50_{50} = 13–27 µM) .
  • Crystallography : X-ray structures reveal substituent-induced conformational changes in target binding pockets .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Strategies include:

  • Standardized protocols : Uniform assay conditions (e.g., pH, incubation time) reduce variability .
  • Dose-response validation : Replicate studies with gradient concentrations to confirm EC50_{50}/IC50_{50} trends .
  • Structural analogs : Compare activity of derivatives to isolate substituent-specific effects .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors .

Advanced: What is the proposed apoptotic mechanism, and how is it validated?

Answer:
The compound may induce apoptosis via caspase-3 activation, mimicking tyrosine kinase inhibitors (e.g., dasatinib). Validation methods:

  • Caspase-3 assays : Fluorogenic substrates (e.g., DEVD-AMC) quantify enzyme activity in treated vs. control cells .
  • Western blotting : Detect cleavage of PARP or caspase-3 precursors in A549 cells .
  • Flow cytometry : Annexin V/PI staining confirms apoptotic cell populations .
  • Kinase profiling : Screen against kinase panels to identify off-target effects .

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